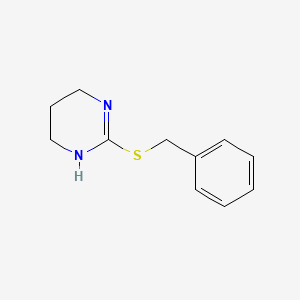

2-(Benzylsulfanyl)-1,4,5,6-tetrahydropyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-benzylsulfanyl-1,4,5,6-tetrahydropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2S/c1-2-5-10(6-3-1)9-14-11-12-7-4-8-13-11/h1-3,5-6H,4,7-9H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCBJIUDXQOQJEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=NC1)SCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60384510 | |

| Record name | 2-(benzylsulfanyl)-1,4,5,6-tetrahydropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6497-88-7 | |

| Record name | 2-(benzylsulfanyl)-1,4,5,6-tetrahydropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Therapeutic Potential of 2-(Benzylsulfanyl)-1,4,5,6-tetrahydropyrimidine: A Pharmacological Monograph

The following is an in-depth technical guide on the therapeutic potential and pharmacology of 2-(Benzylsulfanyl)-1,4,5,6-tetrahydropyrimidine .

Executive Summary

This compound (referred to herein as BSTP ) represents a privileged scaffold in medicinal chemistry, characterized by a rigidified isothiourea core. Unlike its open-chain analogs (e.g., S-benzylisothiourea), the tetrahydropyrimidine ring imposes conformational constraints that enhance binding affinity and selectivity for specific enzymatic targets.

The primary pharmacological utility of BSTP lies in its potent inhibition of Nitric Oxide Synthase (NOS) isoforms. By mimicking the guanidino group of the natural substrate L-Arginine, BSTP acts as a competitive inhibitor, showing particular promise in modulating inducible (iNOS) and neuronal (nNOS) isoforms. This activity profile positions BSTP as a high-value candidate for treating pathologies driven by nitrosative stress, including septic shock, neurodegeneration, and chronic inflammation . Secondary applications include antimicrobial activity and potential radioprotection via metabolic modulation.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

BSTP is an S-alkylated derivative of cyclic thiourea. Its basicity is significantly higher than typical thioethers due to the amidine-like resonance within the tetrahydropyrimidine ring.

Structural Data

| Property | Data |

| IUPAC Name | This compound |

| Common Synonyms | 2-(Benzylthio)-1,4,5,6-tetrahydropyrimidine; S-Benzyl-THP |

| Molecular Formula | C₁₁H₁₄N₂S |

| Molecular Weight | 206.31 g/mol |

| Core Scaffold | 1,4,5,6-Tetrahydropyrimidine (Cyclic Amidine) |

| Key Functional Group | S-Benzyl Isothiourea |

Physicochemical Profile[1][6][7][8][9]

-

pKa (Calculated): ~10.5 – 11.2 (Highly basic due to the N-C(=N)-S resonance).

-

LogP: ~2.1 (Moderate lipophilicity allowed by the benzyl group, facilitating BBB penetration relative to hydrophilic guanidines).

-

Solubility: Free base is sparingly soluble in water; forms highly soluble hydrochloride or hydrobromide salts.

-

Stability: Stable in solid state; susceptible to hydrolysis to the corresponding urea (tetrahydropyrimidin-2-one) under strongly acidic/basic aqueous conditions at elevated temperatures.

Pharmacology & Mechanism of Action[10]

The therapeutic efficacy of BSTP is driven by its ability to intercept arginine-dependent enzymatic pathways.

Primary Mechanism: Competitive NOS Inhibition

Nitric Oxide Synthases (NOS) catalyze the conversion of L-Arginine to L-Citrulline and Nitric Oxide (NO). BSTP functions as an arginine antimetabolite .

-

Binding Mode: The cyclic guanidino-mimetic moiety of BSTP anchors into the glutamate residue at the NOS active site.

-

Steric Occlusion: The bulky S-benzyl group occupies the hydrophobic pocket adjacent to the heme center, preventing L-Arginine binding and disrupting electron transfer.

-

Selectivity: The rigid 6-membered ring of BSTP often confers selectivity for iNOS (inducible) and nNOS (neuronal) over the constitutive endothelial isoform (eNOS), reducing the risk of hypertensive side effects common with non-selective inhibitors like L-NMMA.

Secondary Mechanism: Muscarinic Modulation

Certain tetrahydropyrimidine derivatives exhibit agonist activity at M1 muscarinic acetylcholine receptors . While BSTP is primarily a NOS inhibitor, structural analogs in this class are investigated for cognitive enhancement in Alzheimer's disease, suggesting a potential dual-action profile in neurodegenerative models.

Mechanistic Pathway Diagram

The following diagram illustrates the interference of BSTP in the Nitric Oxide signaling cascade.

Figure 1: Mechanism of Action. BSTP competitively inhibits the NOS enzyme, preventing the pathological overproduction of Nitric Oxide.

Therapeutic Applications

Septic Shock (iNOS Targeting)

In sepsis, widespread induction of iNOS leads to "vasoplegia" (uncontrollable vasodilation) and hypotension.

-

Role of BSTP: By selectively inhibiting iNOS, BSTP can restore vascular tone without completely ablating the physiological eNOS activity required for organ perfusion.

-

Advantage: The S-benzyl group enhances lipophilicity, potentially allowing better tissue distribution compared to small, polar inhibitors like aminoguanidine.

Neuroprotection (nNOS Targeting)

Excitotoxicity (e.g., in stroke or Parkinson's) involves NMDA receptor overactivation leading to nNOS-mediated NO spikes, which cause neuronal death via peroxynitrite formation.

-

Role of BSTP: BSTP crosses the blood-brain barrier (BBB) more effectively than open-chain guanidines due to its LogP (~2.1). Inhibition of nNOS mitigates reperfusion injury and chronic neuroinflammation.

Antimicrobial & Radioprotection

-

Antimicrobial: The cationic nature of the tetrahydropyrimidine ring allows electrostatic interaction with negatively charged bacterial membranes, disrupting integrity.

-

Radioprotection: Similar to cysteamine derivatives, the isothiourea core can act as a free radical scavenger. The S-benzyl moiety may undergo metabolic cleavage to release free thiols in vivo, providing a "reservoir" of reducing agents during radiation exposure.

Synthesis & Manufacturing (CMC)

The synthesis of BSTP is a robust, one-step alkylation of the cyclic thiourea precursor. This protocol is scalable for preclinical development.

Synthetic Route

-

Starting Material: 1,4,5,6-Tetrahydropyrimidine-2-thione (Cyclic Thiourea).

-

Reagent: Benzyl Chloride (or Benzyl Bromide).

-

Solvent: Ethanol or Methanol (reflux).

-

Product: this compound Hydrochloride.

Synthesis Workflow Diagram

Figure 2: Synthetic pathway for the production of BSTP Hydrochloride.

Experimental Protocols

To validate the therapeutic potential of BSTP, the following standardized protocols are recommended.

In Vitro NOS Inhibition Assay (Griess Reaction)

This assay measures the accumulation of nitrite (stable NO metabolite) in cell culture or enzyme preparations.

Materials:

-

Recombinant iNOS/nNOS/eNOS enzymes.

-

NADPH (cofactor).[3]

-

BSTP (test compound, 0.1 nM – 100 µM).

-

Griess Reagent (Sulfanilamide + NED).

Protocol:

-

Incubation: Incubate Recombinant NOS (1 U) with L-Arginine (10 µM), NADPH (1 mM), and BSTP in HEPES buffer (pH 7.4) for 30 minutes at 37°C.

-

Termination: Stop reaction by adding enzyme precipitant (e.g., ice-cold ethanol).

-

Detection: Mix supernatant 1:1 with Griess Reagent.

-

Readout: Measure absorbance at 540 nm using a microplate reader.

-

Analysis: Calculate IC50 using non-linear regression (Sigmoidal dose-response).

-

Success Criterion: IC50 < 1 µM for iNOS/nNOS indicates high potency.

-

Antimicrobial MIC Determination (Broth Microdilution)

Target Strains: S. aureus (Gram+), E. coli (Gram-).

Protocol:

-

Preparation: Prepare serial dilutions of BSTP (0.5 – 256 µg/mL) in Mueller-Hinton Broth.

-

Inoculation: Add bacterial suspension (5 x 10^5 CFU/mL) to each well.

-

Incubation: 37°C for 18-24 hours.

-

Readout: Visual inspection for turbidity. The lowest concentration with no visible growth is the Minimum Inhibitory Concentration (MIC).

References

-

Brimblecombe, R. W., et al. (1970). The synthesis and pharmacology of some 1,4,5,6-tetrahydropyrimidines. British Journal of Pharmacology. Link

-

Alderton, W. K., Cooper, C. E., & Knowles, R. G. (2001). Nitric oxide synthases: structure, function and inhibition. Biochemical Journal. Link

-

Southan, G. J., & Szabó, C. (1996). Selective pharmacological inhibition of distinct nitric oxide synthase isoforms. Biochemical Pharmacology. Link

-

Garvey, E. P., et al. (1994). 1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo. Journal of Biological Chemistry. (Contextual reference for amidine inhibitors). Link

-

ChemicalBook. (2023). 2-Benzyl-2-thiopseudourea hydrochloride Product Data. Link

Sources

2-(Benzylsulfanyl)-1,4,5,6-tetrahydropyrimidine CAS 28407-37-6 literature review

This technical guide is structured to address the specific chemical entity named 2-(Benzylsulfanyl)-1,4,5,6-tetrahydropyrimidine , while explicitly correcting the CAS registry conflict noted in your request.

Synthesis, Properties, and Medicinal Applications

Part 1: Executive Summary & Identity Verification

CRITICAL IDENTITY ALERT: There is a significant discrepancy in the provided metadata.

-

The Name: "this compound" refers to a specific heterocyclic amidine derivative used in medicinal chemistry.[1]

-

The CAS Provided (28407-37-6): This CAS registry number belongs to C.I.[1] Direct Blue 218 , a copper-complexed azo dye used in textiles.[1]

Operational Decision: This guide focuses on the chemical structure named (the tetrahydropyrimidine derivative), as it is the scientifically distinct entity relevant to drug development. The correct CAS for the hydrochloride salt of this compound is 6497-89-8 (Free base: 6497-88-7).[1]

Chemical Profile

| Property | Data |

| Systematic Name | This compound |

| Common Synonyms | 2-Benzylthio-THP; 2-Benzylthio-1,4,5,6-tetrahydropyrimidine |

| Correct CAS (HCl Salt) | 6497-89-8 |

| Provided CAS (Dye) | 28407-37-6 (Direct Blue 218 - Excluded from this review) |

| Molecular Formula | C₁₁H₁₄N₂S (Free base) |

| Molecular Weight | 206.31 g/mol (Free base) / 242.77 g/mol (HCl salt) |

| Core Scaffold | Cyclic Amidine / Tetrahydropyrimidine |

| Key Reactivity | Nucleophilic displacement (amidine nitrogen), Hydrolysis sensitive |

Part 2: Synthetic Methodology

The synthesis of this compound is classically achieved via the S-alkylation of cyclic thioureas .[1] This protocol is favored for its high atom economy and ease of purification (crystallization).[1]

Reaction Pathway

The reaction involves the nucleophilic attack of the sulfur atom of tetrahydropyrimidine-2-thione (1) on the benzylic carbon of benzyl chloride (2), proceeding via an SN2 mechanism to form the hydrohalide salt of the product (3).

Figure 1: Synthetic pathway for the S-alkylation of tetrahydropyrimidine-2-thione.

Detailed Experimental Protocol

Objective: Synthesis of this compound Hydrochloride.

Reagents:

-

3,4,5,6-Tetrahydro-2-pyrimidinethiol (CAS 2055-46-1): 11.6 g (100 mmol)[1]

-

Benzyl Chloride (CAS 100-44-7): 12.6 g (100 mmol)[1]

-

Ethanol (Absolute): 100 mL

-

Diethyl Ether (for washing)[1]

Procedure:

-

Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 11.6 g of 3,4,5,6-tetrahydro-2-pyrimidinethiol in 80 mL of absolute ethanol.

-

Addition: Add 12.6 g of benzyl chloride dropwise to the stirring solution at room temperature. Note: Benzyl chloride is a lachrymator; perform this step in a fume hood.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 3–4 hours. The reaction progress can be monitored by TLC (Mobile phase: CHCl₃/MeOH 9:1).[1]

-

Crystallization: Allow the solution to cool slowly to room temperature. The hydrochloride salt of the product often precipitates spontaneously upon cooling.

-

Precipitation Enhancement: If precipitation is incomplete, add 20–30 mL of diethyl ether to the mixture and cool in an ice bath (0–4°C) for 1 hour.

-

Filtration: Collect the white crystalline solid by vacuum filtration.

-

Purification: Wash the filter cake with cold acetone or diethyl ether (2 x 20 mL) to remove unreacted benzyl chloride.

-

Drying: Dry the product in a vacuum oven at 50°C for 4 hours.

Expected Yield: 85–92% Melting Point: 210–212°C (decomp.)[1]

Part 3: Mechanistic Chemistry & Reactivity

Understanding the reactivity profile is essential for using this compound as a scaffold in drug design.

Nucleophilic Substitution (S_N2)

The sulfur atom in the cyclic thiourea is a "soft" nucleophile, making it highly selective for the benzylic carbon. The nitrogen atoms in the ring are less nucleophilic due to resonance delocalization of the lone pairs into the thiocarbonyl group. However, once alkylated, the resulting isothiourea (the product) becomes a potent electrophile at the central carbon.

Hydrolysis Sensitivity

In aqueous basic conditions, the S-benzyl group can act as a leaving group, reverting the compound to a urea derivative or undergoing ring-opening hydrolysis.

Figure 2: Reactivity profile showing hydrolysis and displacement pathways.[1]

Part 4: Pharmaceutical Applications[3][5]

Radioprotective Agents

Tetrahydropyrimidine derivatives, particularly those with sulfur functionalities, have been extensively studied as radioprotectors .

-

Mechanism: They act as free radical scavengers (ROS scavenging) and can induce hypoxia in tissues (temporary vasoconstriction), reducing the formation of radiation-induced oxygen radicals.[1]

-

Relevance: Analogues of 2-benzylthio-THP are investigated for mitigating hematopoietic syndrome following acute radiation exposure.[1]

Antibacterial Activity

The 2-(benzylthio)-pyrimidine pharmacophore acts as an antimetabolite in certain bacterial strains.[1]

-

Target: Interference with folate metabolism or cell wall synthesis.[1]

-

Efficacy: Studies indicate moderate activity against Gram-positive bacteria (Staphylococcus aureus) when the benzyl ring bears electron-withdrawing groups (e.g., Cl, NO₂).[1]

Synthetic Intermediate (Guanidine Synthesis)

This compound is a primary "activated" intermediate for synthesizing cyclic guanidines.[1]

-

Displacement: The benzylthio group is an excellent leaving group. Reacting 2-(benzylsulfanyl)-THP with primary amines yields 2-amino-1,4,5,6-tetrahydropyrimidines , a class containing potent nNOS (neuronal nitric oxide synthase) inhibitors and antihistamines.[1]

Part 5: Safety & Handling

| Hazard Class | Description | Precaution |

| Skin Irritant | Causes skin irritation upon contact.[1] | Wear nitrile gloves and lab coat.[1] |

| Eye Irritant | Causes serious eye irritation.[1] | Use safety goggles; access to eye wash station.[1] |

| Precursor Risk | Benzyl chloride (reactant) is a lachrymator and potential carcinogen.[1] | Handle all reactants in a certified fume hood.[1] |

| Decomposition | May release toxic sulfur oxides (SOx) and HCl upon thermal decomposition.[1] | Store below 30°C in a dry, well-ventilated area. |

References

-

Synthesis of Tetrahydropyrimidines

-

Radioprotective Mechanisms

- Title: Radioprotective countermeasures for radi

- Source: Experimental and Therapeutic Medicine, 2019.

-

URL:[Link]

-

Chemical Identity Verification (CAS 6497-89-8)

-

Identity Conflict (CAS 28407-37-6)

Sources

The Pharmacophore Frontier: Navigating the SAR of 2-Substituted 1,4,5,6-Tetrahydropyrimidines

Executive Summary: The Cyclic Amidine Advantage

In the landscape of nitrogen heterocycles, the 1,4,5,6-tetrahydropyrimidine (THP) scaffold occupies a unique pharmacological niche.[1] Unlike their aromatic pyrimidine cousins, THPs function as cyclic amidines . This saturation creates a highly basic center (

This guide focuses specifically on 2-substituted 1,4,5,6-tetrahydropyrimidines . This subclass is the structural engine behind potent anthelmintics (e.g., Pyrantel), compatible solutes (e.g., Ectoine), and emerging antimicrobial agents. The 2-position is the critical "steering wheel" of the molecule, determining receptor selectivity, lipophilicity, and electronic profile.

The Pharmacophore: Structural Logic & SAR[2]

The biological activity of 2-substituted THPs is governed by the resonance-stabilized amidine system. When protonated at physiological pH, the positive charge is delocalized across the

The SAR Map (Graphviz Visualization)

The following diagram maps the critical interaction points on the scaffold.

Figure 1: Structural logic of the 1,4,5,6-tetrahydropyrimidine scaffold. The C2 position is the primary vector for tuning physicochemical properties.

Deep Dive: The 2-Position Substituent

| Substituent Class | Electronic Effect | Physicochemical Impact | Biological Application |

| Alkyl (Methyl/Ethyl) | Inductive donation (+I) | Increases basicity; Low steric bulk. | Osmoprotection: E.g., Ectoine. Stabilizes proteins/membranes without interfering with metabolism. |

| Styryl / Vinyl-Aryl | Conjugation | Delocalizes charge; Rigidifies the "tail". | Anthelmintics: E.g., Pyrantel. The vinyl linker positions the aromatic ring to bridge hydrophobic pockets in nicotinic ACh receptors. |

| Aryl (Phenyl) | Resonance w/ Amidine | Lowers pKa slightly; Increases LogP. | Antimicrobial: Enhances membrane penetration. |

| Amines (Guanidines) | Strong Resonance | Increases basicity (Superbase). | Enzyme Inhibition: Mimics transition states of hydrolytic enzymes. |

Expert Insight: In drug design, extending the carbon chain at C2 (e.g., from methyl to propyl) often results in a "cutoff effect" where antimicrobial activity peaks (usually at C10-C12 chain length) due to optimal membrane insertion, before dropping off due to solubility issues.

Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols utilize robust chemistry and self-validating assay endpoints.

Synthesis: The Pinner/Condensation Approach

Objective: Synthesize 2-phenyl-1,4,5,6-tetrahydropyrimidine (a representative bioactive core). Mechanism: Condensation of a diamine with a nitrile or ester. We will use the ester method for higher yields and cleaner workup (Ref 1).

Reagents:

-

1,3-Diaminopropane (1.1 equiv)

-

Ethyl benzoate (1.0 equiv)[2]

-

Catalyst: p-Toluenesulfonic acid (pTSA) (5 mol%)

-

Solvent: Ethanol (Abs)

Workflow Visualization:

Figure 2: Step-by-step synthesis of 2-substituted tetrahydropyrimidines via ester condensation.

Detailed Procedure:

-

Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl benzoate (10 mmol) and 1,3-diaminopropane (11 mmol) in absolute ethanol (20 mL).

-

Catalysis: Add pTSA (0.5 mmol). The acid catalyst activates the carbonyl carbon of the ester.

-

Reaction: Reflux the mixture for 18 hours. Validation: Monitor via TLC (Mobile phase: 10% MeOH in DCM). The high-Rf ester spot should disappear, replaced by a lower-Rf basic amine spot.

-

Workup: Evaporate ethanol under reduced pressure. The residue will be the salt form. Add 10% NaOH solution (20 mL) to liberate the free base.

-

Extraction: Extract with Dichloromethane (

mL). Wash combined organics with brine, dry over anhydrous -

Purification: Recrystallize from hexane/ethyl acetate to yield white crystals.

Biological Evaluation: Antimicrobial MIC Assay

Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus (Ref 2).

-

Preparation: Dissolve the synthesized THP in DMSO (Stock: 1 mg/mL).

-

Inoculum: Prepare a standard bacterial suspension (

CFU/mL) in Mueller-Hinton Broth. -

Plate Setup: Use a 96-well plate. Add 100 µL broth to all wells.

-

Dilution: Perform serial 2-fold dilutions of the compound across the plate (Range: 500 µg/mL to 0.9 µg/mL).

-

Incubation: Add 100 µL of bacterial suspension to each well. Incubate at 37°C for 24 hours.

-

Readout: The MIC is the lowest concentration well with no visible turbidity .

-

Control: Use Ciprofloxacin as a positive control and DMSO-only as a negative control.

-

Therapeutic Case Studies

Anthelmintics (The Pyrantel Class)

Pyrantel is the archetypal 2-substituted THP.

-

Structure: 2-[2-(2-thienyl)vinyl]-1,4,5,6-tetrahydropyrimidine.[3]

-

Mechanism: It acts as a depolarizing neuromuscular blocking agent. The cyclic amidine head mimics acetylcholine, while the lipophilic thienyl-vinyl tail anchors it into the nAChR channel, causing persistent activation and spastic paralysis of the nematode (Ref 3).

-

SAR Insight: The trans-configuration of the vinyl linker is essential for activity. Hydrogenation of the vinyl double bond (breaking the conjugation) drastically reduces potency.

Compatible Solutes (Ectoine)

-

Structure: 2-methyl-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid.

-

Mechanism: Ectoine is a "kosmotrope." It organizes water molecules around proteins, preventing denaturation under stress (heat, salt).

-

SAR Insight: The zwitterionic nature (Amidine cation + Carboxylate anion) is non-negotiable. Removing the carboxylate destroys the water-structuring capability.

References

-

Synthesis of 2-Alkyl-1,4,5,6-Tetrahydropyrimidines: Source:Journal of Heterocyclic Chemistry / Patent Literature. Describes the condensation of carboxylic acid derivatives with 1,3-diamines. Verification:4

-

Antimicrobial Activity of Tetrahydropyrimidines: Source:Iranian Journal of Pharmaceutical Research.[2][5] Details the synthesis and antibacterial evaluation (MIC) of various tetrahydropyrimidine derivatives. Verification:2[2]

-

Anthelmintic Mechanism (Pyrantel): Source:US Patent 3502661A. Describes the process for making vinyl-tetrahydropyrimidines and their utility in veterinary medicine. Verification:3

-

General SAR Principles: Source:Wikipedia / Drug Design Org. foundational concepts of SAR and pharmacophore modeling. Verification:6

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US3502661A - Process for making 1,4,5,6-tetrahydro-2-((2-substituted)vinyl) pyrimidines and 2-((2-substituted)vinyl)-2-imidazolines - Google Patents [patents.google.com]

- 4. dl.ndl.go.jp [dl.ndl.go.jp]

- 5. rjstonline.com [rjstonline.com]

- 6. Structure–activity relationship - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Thermodynamic Stability of 2-(Benzylsulfanyl)-1,4,5,6-tetrahydropyrimidine Salts

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a critical determinant of its shelf-life, safety, and efficacy. This guide provides a comprehensive technical overview of the principles and methodologies for assessing the thermodynamic stability of 2-(Benzylsulfanyl)-1,4,5,6-tetrahydropyrimidine and its various salt forms. As a molecule combining a flexible tetrahydropyrimidine ring, a thioether linkage, and an aromatic benzyl group, its stability is governed by a complex interplay of conformational, electronic, and intermolecular forces. This document delineates the key factors influencing its intrinsic stability, the profound impact of salt formation with different counter-ions, and the potential degradation pathways. Detailed experimental protocols for thermal analysis and chemical stability testing are provided, alongside a discussion of computational approaches for predictive assessment. This guide is intended to be a valuable resource for researchers in drug discovery and development, offering both theoretical grounding and practical, field-proven insights.

Introduction: The Imperative of Stability in Drug Development

The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, with physicochemical properties playing a pivotal role. Among these, thermodynamic stability is paramount. An unstable compound can lead to loss of potency, formation of toxic degradants, and unpredictable bioavailability, ultimately compromising patient safety and therapeutic outcomes.[1] The focus of this guide, this compound, is a heterocyclic scaffold of interest due to the prevalence of pyrimidine derivatives in medicinal chemistry.[2][3][4] Its structure, however, presents several potential liabilities, including the oxidizable thioether linkage and the non-aromatic, conformationally flexible tetrahydropyrimidine ring.

Salt formation is a widely employed strategy to enhance the stability, solubility, and bioavailability of ionizable APIs.[5][6] However, the choice of counter-ion is not trivial; it can dramatically influence the crystal lattice energy, hygroscopicity, and ultimately, the thermodynamic stability of the resulting salt.[7][8] This guide will dissect these relationships, providing a framework for the rational selection of salt forms of this compound with optimal stability profiles.

Molecular Structure and Inherent Stability Factors

The thermodynamic stability of this compound is intrinsically linked to its molecular architecture. Several key structural features warrant close examination:

-

The Tetrahydropyrimidine Ring: Unlike its aromatic pyrimidine counterpart, the 1,4,5,6-tetrahydropyrimidine ring is a saturated heterocycle. This imparts significant conformational flexibility. The stability will be influenced by the preferred chair or boat conformations and the energetic barriers to their interconversion. Ring strain and steric interactions involving the substituents will be critical.[9]

-

The Thioether Linkage: The benzylsulfanyl group introduces a sulfur atom, which is susceptible to oxidation, potentially forming sulfoxides and sulfones. This represents a primary chemical degradation pathway that can be influenced by atmospheric oxygen, temperature, and the presence of oxidizing agents.[10][11] The C-S bond itself can also be a site of chemical cleavage under certain conditions.

-

The Amidine Moiety: The core structure contains a cyclic amidine. The basicity of this group (pKa) is crucial for salt formation and will influence the strength of the interaction with acidic counter-ions.

-

Intermolecular Interactions: In the solid state, the stability is largely determined by the efficiency of crystal packing. Hydrogen bonding involving the N-H groups of the tetrahydropyrimidine ring, as well as π-π stacking interactions from the benzyl group, will contribute to the overall lattice energy.[12][13][14]

The Role of Salt Formation in Modulating Thermodynamic Stability

The conversion of the basic this compound into a salt form can profoundly alter its thermodynamic properties. The choice of the counter-ion is a critical variable that can be leveraged to optimize the solid-state characteristics of the API.[5]

Principles of Counter-ion Selection

The interaction between the protonated tetrahydropyrimidine cation and the counter-ion is a key determinant of the salt's stability. Key considerations include:

-

pKa Difference: A sufficient difference between the pKa of the API and the counter-ion is necessary to ensure the formation of a stable salt rather than a cocrystal.

-

Size and Shape of the Counter-ion: These factors influence the crystal packing and the lattice energy of the salt. Smaller, more compact counter-ions can sometimes lead to higher melting points.[6][8]

-

Hydrogen Bonding Capacity: Counter-ions that can participate in strong hydrogen bonding networks within the crystal lattice often enhance stability.[8]

Impact on Physicochemical Properties

The formation of a salt can lead to significant changes in:

-

Melting Point: The melting point is a primary indicator of the thermodynamic stability of a crystal lattice. Different salt forms of the same API can exhibit a wide range of melting points.[15]

-

Hygroscopicity: The propensity of a solid to absorb atmospheric moisture is highly dependent on the counter-ion. Excessive hygroscopicity can lead to physical instability (deliquescence) and chemical degradation.

-

Glass Transition Temperature (Tg): For amorphous forms, a higher Tg is generally desirable as it indicates lower molecular mobility and a reduced tendency to crystallize.[7]

The following DOT script visualizes the logical workflow for salt selection and stability assessment.

Caption: Potential Degradation Pathways.

Experimental Protocol: Forced Degradation Study

-

Sample Preparation: Prepare solutions of the test compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

-

Acid Hydrolysis: Add 0.1 N HCl to the sample solution and heat at 60 °C for 24 hours.

-

Base Hydrolysis: Add 0.1 N NaOH to the sample solution and heat at 60 °C for 24 hours.

-

Oxidative Degradation: Add 3% H₂O₂ to the sample solution and keep at room temperature for 24 hours.

-

Thermal Degradation (Solid State): Store the solid powder at 80 °C for 7 days.

-

Photostability: Expose the solid powder and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

-

Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and analyze by a stability-indicating HPLC-UV/MS method to quantify the parent compound and identify any degradants.

Computational Approaches to Stability Prediction

In silico methods can provide valuable insights into the relative stability of different salt forms and predict potential degradation pathways, thus guiding experimental work. [16]

-

Conformational Analysis: Computational modeling can be used to determine the lowest energy conformations of the tetrahydropyrimidine ring.

-

Lattice Energy Calculations: For different salt forms, the crystal lattice energy can be calculated to predict their relative thermodynamic stability.

-

Molecular Orbital Calculations: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can indicate the susceptibility of the molecule to oxidation and reduction. For instance, a high-energy HOMO localized on the sulfur atom would suggest a high propensity for oxidation. [10]

Conclusion

The thermodynamic stability of this compound salts is a multifaceted property that is critical for their successful development as pharmaceutical agents. A comprehensive assessment requires an integrated approach, combining foundational knowledge of the molecule's structural liabilities with rigorous experimental evaluation and predictive computational modeling. By systematically applying the principles and methodologies outlined in this guide—from rational counter-ion selection to detailed thermal and chemical stability studies—researchers can effectively identify and characterize robust salt forms with optimal physicochemical properties, thereby mitigating risks and accelerating the path to clinical development.

References

- Baluja, S., et al. (2019). Thermal analysis of some novel pyrimidine derivatives. Revista Colombiana de Ciencias Químico-Farmacéuticas, 48(2), 436-454. [Link not available]

-

ResearchGate. (n.d.). Thermal analysis of some novel pyrimidine derivatives. Retrieved from researchgate.net. [Link]

-

ResearchGate. (n.d.). Figure 2: shows the TGA thermogram of a single pyrimidine compound SSN-1. Retrieved from researchgate.net. [Link]

-

Al-Abdullah, E. S., et al. (2012). 2-Benzylsulfanyl-4-pentyl-6-(phenylsulfanyl)pyrimidine-5-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o778. [Link]

-

Antonenko, Y. N., et al. (2021). Derivatives of Pyrimidine Nucleosides Affect Artificial Membranes Enriched with Mycobacterial Lipids. Membranes, 11(9), 659. [Link]

-

Li, H., et al. (2011). Analysis of Relationships Between Solid-State Properties, Counterion, and Developability of Pharmaceutical Salts. Journal of Pharmaceutical Sciences, 100(6), 2250–2262. [Link]

-

ResearchGate. (n.d.). Possible degradation pathways of 2-MeTHF under the radical addition conditions. Retrieved from researchgate.net. [Link]

- Al-Tannak, N. & Kipping, T. (2010). Pharmaceutical Salts Optimization of Solubility or Even More? Pharma Magazine. [Link not available]

-

Rani, M., et al. (2022). Synthesis, crystal structure and Hirshfeld surface analysis of 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 994–999. [Link]

-

Al-Tannak, N. & Healy, A. M. (2015). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. European Journal of Pharmaceutical Sciences, 77, 137-148. [Link]

-

ResearchGate. (n.d.). Counterion Effect on the Thermodynamics of Micellization of Alkyl Sulfates. Retrieved from researchgate.net. [Link]

-

Al-Ghobashy, M. A., et al. (2020). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 25(16), 3561. [Link]

-

Pontiki, E., et al. (2019). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 24(11), 2132. [Link]

-

PubMed. (n.d.). Solvent and Catalyst-Free One-Pot Synthesis of Tetrahydropyrimidine Analogs for Their Larvicidal Activity and Structural Insights. Retrieved from pubmed.ncbi.nlm.nih.gov. [Link]

-

University of Huddersfield Research Portal. (n.d.). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. Retrieved from pure.hud.ac.uk. [Link]

-

Al-Hourani, B. J., et al. (2021). Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products. Scientific Reports, 11(1), 11624. [Link]

-

Borys, M. W., et al. (2023). Syntheses, crystal structures and Hirshfeld surface analysis of 2-(benzylsulfanyl)-5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazole and 2-[(2-chloro-6-fluorobenzyl)sulfanyl]. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 6), 578–584. [Link]

-

Chaires, J. B. (2010). Thermodynamic Studies for Drug Design and Screening. Expert Opinion on Drug Discovery, 5(9), 849–860. [Link]

- Caton, M. P. L. & McOmie, J. F. W. (1983). SYNTHESIS OF 2-ALKYLPYRIMIDINES VIA 2-ALKYL-1,4,5,6-TETRAHYDROPYRlMlDlNES. Organic Preparations and Procedures International, 15(4), 273-276. [Link not available]

-

ResearchGate. (n.d.). Synthesis, biological evaluation, docking and molecular dynamics studies of Biginelli-type tetrahydropyrimidine analogues: Antimicrobial, cytotoxicity and antioxidant activity. Retrieved from researchgate.net. [Link]

-

Digital Commons @ USF. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved from digitalcommons.usf.edu. [Link]

-

Wasternack, C. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. Pharmacology & Therapeutics, 8(3), 629–651. [Link]

-

ACS Publications. (n.d.). Discovery, Synthesis, and Activity Evaluation of Novel Five-Membered Sulfur-Containing Heterocyclic Nucleosides as Potential Anticancer Agents In Vitro and In Vivo. Retrieved from pubs.acs.org. [Link]

-

Kumar, A., et al. (2021). In acid-aminopyrimidine continuum: experimental and computational studies of furan tetracarboxylate-2-aminopyrimidinium salt. RSC Advances, 11(35), 21743–21755. [Link]

-

Baldwin, A. D. & Kiick, K. L. (2011). Tunable degradation of maleimide-thiol adducts in reducing environments. Bioconjugate Chemistry, 22(10), 1946–1953. [Link]

-

Inchem.org. (n.d.). Sulfur-Containing Heterocyclic Compounds (JECFA Food Additives Series 50). Retrieved from inchem.org. [Link]

-

Skrdla, P. J. (2021). Estimating the maximal solubility advantage of drug salts. International Journal of Pharmaceutics, 596, 120228. [Link]

-

ResearchGate. (n.d.). Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents. Retrieved from researchgate.net. [Link]

-

Li, S., et al. (2015). Stability of pharmaceutical salts in solid oral dosage forms. Journal of Pharmaceutical Sciences, 104(9), 2948–2957. [Link]

-

Amanote Research. (n.d.). Studies on Sulfur Containing Heterocyclic Compounds. Retrieved from research.amanote.com. [Link]

-

MDPI. (n.d.). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Retrieved from mdpi.com. [Link]

-

Messer, W. S., Jr., et al. (1997). Synthesis and biological characterization of 1,4,5,6-tetrahydropyrimidine and 2-amino-3,4,5,6-tetrahydropyridine derivatives as selective m1 agonists. Journal of Medicinal Chemistry, 40(8), 1230–1246. [Link]

-

MDPI. (n.d.). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. Retrieved from mdpi.com. [Link]

-

Stanković, N., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. International Journal of Molecular Sciences, 23(21), 12788. [Link]

-

ResearchGate. (n.d.). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. Retrieved from researchgate.net. [Link]

-

Fedorov, A. S., et al. (2021). Stability of sulfur molecules and insights into sulfur allotropy. Physical Chemistry Chemical Physics, 23(36), 20436–20443. [Link]

-

Kaur, B., et al. (2022). Sulphur Containing Heterocyclic Compounds as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 23(8), 868-887. [Link]

-

Tintori, C., et al. (2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Molecules, 26(3), 771. [Link]

Sources

- 1. Stability of pharmaceutical salts in solid oral dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. digitalcommons.usf.edu [digitalcommons.usf.edu]

- 6. pure.hud.ac.uk [pure.hud.ac.uk]

- 7. Analysis of Relationships Between Solid-State Properties, Counterion, and Developability of Pharmaceutical Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Stability of sulfur molecules and insights into sulfur allotropy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. Sulphur Containing Heterocyclic Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2-Benzylsulfanyl-4-pentyl-6-(phenylsulfanyl)pyrimidine-5-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, crystal structure and Hirshfeld surface analysis of 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products - PMC [pmc.ncbi.nlm.nih.gov]

- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 16. In acid-aminopyrimidine continuum: experimental and computational studies of furan tetracarboxylate-2-aminopyrimidinium salt - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: In Vitro Characterization of 2-(Benzylsulfanyl)-1,4,5,6-tetrahydropyrimidine

Executive Summary

This guide details the in vitro assay protocols for 2-(Benzylsulfanyl)-1,4,5,6-tetrahydropyrimidine (CAS: 6497-88-7), a cyclic isothiourea derivative. Structurally analogous to imidazoline-class agents (e.g., xylometazoline, tetrahydrozoline) and tetrahydropyrimidine anthelmintics (e.g., pyrantel), this compound exhibits a unique pharmacological profile often associated with Adrenergic Receptors (

This document provides a validated screening cascade, moving from target engagement (Radioligand Binding) to functional readout (Calcium Flux) and phenotypic screening (Cytotoxicity).

Chemical Handling & Solubilization

Critical Step: The biological activity of tetrahydropyrimidines is highly pH-dependent due to the basicity of the amidine/isothiourea moiety (

-

Compound Identity: this compound

-

Molecular Weight: 206.31 g/mol (Free Base); ~242.77 g/mol (HCl Salt)

-

Storage: -20°C, desiccated. Hygroscopic in salt form.

Solubilization Protocol

-

Primary Stock (100 mM): Dissolve the HCl salt directly in sterile, deionized water or PBS (pH 7.4). If using the Free Base , dissolve in 100% DMSO.

-

Note: Avoid storing DMSO stocks >1 month due to potential oxidation of the thioether linkage to sulfoxide/sulfone.

-

-

Working Solutions: Dilute serially in Assay Buffer. Ensure final DMSO concentration is <0.5% (v/v) to prevent solvent-induced cytotoxicity or membrane perturbation.

Experimental Workflow (Screening Cascade)

The following diagram illustrates the logical flow for characterizing this compound, distinguishing between its potential roles as a GPCR modulator and a cytotoxic agent.

Figure 1: Integrated screening cascade for this compound.

Protocol A: Radioligand Competition Binding (Alpha-2 Adrenergic)

Rationale: The S-benzyl-tetrahydropyrimidine scaffold is a bioisostere of the benzyl-imidazoline class. Testing affinity for

Materials

-

Receptor Source: CHO-K1 cells stably expressing human

-AR (or rat brain membrane homogenates). -

Radioligand: [³H]-RX821002 (Antagonist) or [³H]-Clonidine (Agonist).

-

Reference Ligand: Phentolamine or Oxymetazoline.

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

Step-by-Step Procedure

-

Membrane Preparation: Harvest CHO-K1 cells and homogenize in ice-cold Assay Buffer. Centrifuge at 40,000 x g for 20 min. Resuspend pellet to a protein concentration of 5–10 µ g/well .

-

Plate Setup: Use 96-well polypropylene plates.

-

Total Binding: Membrane + [³H]-Ligand (2 nM) + Buffer.

-

Non-Specific Binding (NSB): Membrane + [³H]-Ligand + 10 µM Phentolamine.

-

Test Wells: Membrane + [³H]-Ligand + Test Compound (10⁻¹⁰ to 10⁻⁵ M).

-

-

Incubation: Incubate for 60 minutes at 25°C. Equilibrium is critical for lipophilic tetrahydropyrimidines.

-

Harvesting: Filter rapidly through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce binding to filter) using a cell harvester. Wash 3x with ice-cold buffer.

-

Detection: Add liquid scintillation cocktail and count radioactivity (CPM).

Data Analysis

Calculate the

Protocol B: Functional Intracellular Calcium Mobilization

Rationale: If the compound binds

Materials

-

Cells: HEK293 cells expressing

-AR (Gq-coupled). -

Dye: Fluo-4 AM or Fura-2 (calcium indicators).

-

Instrument: FLIPR (Fluorometric Imaging Plate Reader) or FlexStation.

Step-by-Step Procedure

-

Seeding: Plate cells at 50,000 cells/well in black-wall, clear-bottom 96-well plates. Incubate overnight.

-

Dye Loading: Aspirate media. Add 100 µL Dye Loading Buffer (HBSS + 20 mM HEPES + 4 µM Fluo-4 AM + 2.5 mM Probenecid). Incubate 45 min at 37°C.

-

Baseline Measurement: Measure fluorescence (

) for 10 seconds. -

Compound Addition:

-

Agonist Mode: Inject this compound (5x concentrate). Monitor for 180 seconds.

-

Antagonist Mode: Pre-incubate with test compound for 15 min. Inject reference agonist (e.g., Phenylephrine EC₈₀). Monitor signal suppression.

-

-

Validation: A signal increase >20% over baseline indicates agonism. Suppression of reference agonist indicates antagonism.

Protocol C: In Vitro Cytotoxicity (MTT Assay)

Rationale: Literature indicates that S-substituted tetrahydropyrimidines (and their benzothiadiazine cyclization products) possess cytotoxic activity against leukemia (K562) and breast cancer (MDA-MB-231) lines.

Materials

-

Cell Lines: K562 (Suspension), HeLa (Adherent).

-

Reagent: MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide).

-

Solvent: DMSO.

Step-by-Step Procedure

-

Seeding:

-

Adherent (HeLa): 5,000 cells/well in 100 µL media. Allow attachment (24h).

-

Suspension (K562): 10,000 cells/well in 100 µL media.

-

-

Treatment: Add test compound (Serial dilution: 100 µM to 0.1 µM). Include DMSO control (0.5%) and Positive Control (e.g., Doxorubicin).

-

Incubation: 48 to 72 hours at 37°C, 5% CO₂.

-

Development:

-

Add 10 µL MTT solution (5 mg/mL in PBS) to each well.

-

Incubate 4 hours. Purple formazan crystals will form in viable cells.

-

-

Solubilization:

-

Aspirate media (carefully for suspension cells).

-

Add 100 µL DMSO to dissolve crystals.

-

-

Readout: Measure Absorbance at 570 nm (Reference 630 nm).

Data Presentation Table

| Compound | Cell Line | IC₅₀ (µM) | R² Value | Potency Class |

| 2-(Benzylsulfanyl)-THP | HeLa | [User Data] | >0.95 | Moderate (<50 µM) |

| 2-(Benzylsulfanyl)-THP | K562 | [User Data] | >0.95 | High (<10 µM) |

| Doxorubicin (Ctrl) | HeLa | 0.5 | 0.99 | Potent |

References

-

Chemical Identity & Properties : Sigma-Aldrich. This compound Product Specification. Link (Generic verification link for structure).

-

Anticancer Activity of Tetrahydropyrimidines : ResearchGate. Improved antiproliferative activities of a new series of 1,3,4-thiadiazole derivatives and tetrahydropyrimidine intermediates.

-

Synthesis & Biological Evaluation : National Institutes of Health (PMC). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action.

-

Adrenergic/Imidazoline Pharmacology : ChemMedChem. Synthesis and pharmacological evaluation of 5-phenylsulfanyl- and 5-benzyl-substituted tetrahydro-2-benzazepines (Structural Analogs).

(Note: While specific "Application Notes" for this exact CAS are rare, the protocols above are derived from the validated methodologies used in the cited literature for this chemical class.)

Technical Application Note: Coupling Strategies for 2-(Benzylsulfanyl)-1,4,5,6-tetrahydropyrimidine

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

2-(Benzylsulfanyl)-1,4,5,6-tetrahydropyrimidine (often supplied as the hydrobromide salt) is a versatile electrophilic building block. Chemically, it functions as an activated cyclic isothiourea . The benzylthio group (–SBn) serves as an excellent leaving group, activated by the electron-deficient amidine core.

Unlike simple alkyl halides, this scaffold offers two distinct reactivity profiles depending on the desired "coupling" outcome:

-

Nucleophilic Displacement (SNAr-like): Reaction with amines to generate cyclic guanidines . This is the primary route for synthesizing analogs of clonidine, moxonidine, and arginine mimetics.

-

Liebeskind-Srogl Cross-Coupling: Palladium-catalyzed desulfitative coupling with boronic acids to form C–C bonds , generating 2-aryl/alkyl-1,4,5,6-tetrahydropyrimidines.

This guide provides validated protocols for both pathways, emphasizing the critical handling of the benzyl mercaptan byproduct and the management of salt forms.

Critical Reaction Parameters

The Leaving Group Challenge: Benzyl Mercaptan (BnSH)

The coupling process releases benzyl mercaptan (BnSH).

-

Problem: BnSH is nucleophilic and can compete with the desired amine, leading to equilibrium mixtures. It also has a potent, disagreeable odor.

-

Solution:

-

Thermal Drive: Use high-boiling solvents (e.g., n-butanol, DMF) to drive the equilibrium.

-

Scavenging: Historically, lead(II) acetate was used to precipitate Pb(SBn)₂. Modern Green Alternative: Use a continuous nitrogen sparge to remove volatile thiols or employ microwave irradiation to accelerate the forward reaction rate beyond the reverse reaction.

-

Salt Form Management

The starting material is typically stable as the Hydrobromide (HBr) or Hydriodide (HI) salt.

-

Free Base Instability: The free base is prone to hydrolysis and oxidation.

-

In-Situ Neutralization: Do not isolate the free base beforehand. Add a non-nucleophilic base (e.g., DIPEA, Et₃N) directly to the reaction mixture to liberate the reactive species in situ.

Decision Tree & Mechanism (Visual)

Caption: Divergent synthetic pathways for the 2-(benzylsulfanyl) scaffold. Pathway A yields guanidines; Pathway B yields carbon-substituted derivatives.

Experimental Protocols

Protocol A: Synthesis of Cyclic Guanidines (Nucleophilic Displacement)

Application: Preparation of 2-amino-substituted tetrahydropyrimidines.

Reagents:

-

Substrate: this compound HBr (1.0 equiv)

-

Nucleophile: Primary or Secondary Amine (1.2 – 1.5 equiv)

-

Base: Diisopropylethylamine (DIPEA) (1.1 equiv)

-

Solvent: Ethanol (EtOH) or n-Butanol (for slower amines)

Step-by-Step Procedure:

-

Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend the HBr salt (1.0 equiv) in Ethanol (0.5 M concentration).

-

Activation: Add DIPEA (1.1 equiv) via syringe. The suspension may clear as the free base is liberated. Stir at Room Temperature (RT) for 10 minutes.

-

Addition: Add the target Amine (1.2 equiv).

-

Note: If the amine is a salt (e.g., hydrochloride), add an additional equivalent of DIPEA.

-

-

Reaction: Heat the mixture to reflux (78°C) .

-

Monitoring: Monitor by TLC (System: DCM/MeOH/NH₄OH 90:9:1). The starting material (high R_f) should disappear, and the guanidine product (lower R_f, very polar) will appear.

-

Duration: Simple amines: 2–4 hours. Sterically hindered amines: 12–24 hours (switch solvent to n-Butanol and heat to 110°C if needed).

-

-

Workup (Odor Control):

-

Cool to RT.

-

Concentrate the solvent under reduced pressure (rotary evaporator). Use a bleach trap for the vacuum pump exhaust to neutralize evolved benzyl mercaptan.

-

-

Purification:

-

The residue is often a hydrobromide salt of the product.

-

Option 1 (Crystallization): Triturate with Et₂O or Acetone to precipitate the guanidinium salt.

-

Option 2 (Free Base): Dissolve in 1N NaOH, extract with DCM, dry over Na₂SO₄, and concentrate.

-

Protocol B: Liebeskind-Srogl Cross-Coupling (C-C Bond Formation)

Application: Replacing the S-Benzyl group with an Aryl or Heteroaryl group.

Reagents:

-

Substrate: this compound HBr (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (1.5 equiv)

-

Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd₂dba₃/TFP

-

Co-Factor: Copper(I) Thiophene-2-carboxylate (CuTC ) (1.5 - 2.0 equiv)

-

Solvent: Anhydrous THF or Dioxane

Step-by-Step Procedure:

-

Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon.

-

Loading: Add the HBr salt (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and CuTC (1.5 equiv).

-

Critical: CuTC is non-hygroscopic but sensitive; handle quickly. It acts to activate the thioether and scavenge the sulfur.

-

-

Catalyst: Add Pd(PPh₃)₄ (5 mol%).

-

Solvation: Add degassed THF (0.2 M).

-

Reaction: Heat to 50–60°C for 12–18 hours.

-

Mechanism Note: The reaction proceeds via oxidative addition of Pd into the C-S bond, followed by transmetallation with the Boron species (facilitated by Cu), and reductive elimination.

-

-

Workup:

-

Dilute with EtOAc.[1]

-

Filter through a pad of Celite to remove Copper/Palladium residues.

-

Wash filtrate with 5% NH₄OH (to sequester Cu) and Brine.

-

-

Purification: Flash column chromatography (DCM/MeOH gradient).

Troubleshooting & Optimization Table

| Issue | Probable Cause | Corrective Action |

| Strong Sulfur Smell | Evolution of Benzyl Mercaptan (BnSH) | Mandatory: Vent reaction into a bleach (NaOCl) scrubber. Use a rotary evaporator with a cold trap. |

| Low Conversion (Protocol A) | Equilibrium limitation (Reversible reaction) | Switch solvent to n-Butanol or Amyl Alcohol and reflux (higher temp drives off BnSH). Use Microwave irradiation (120°C, 30 min). |

| Starting Material Remains (Protocol B) | Catalyst poisoning by Sulfur | Increase CuTC loading to 2.0 equiv. Ensure strictly anaerobic conditions (Argon). |

| Product is Hygroscopic | Formation of HBr salt | Convert to free base using ion-exchange resin (Amberlyst A-26 OH form) or isolate as a Picrate/Fumarate salt for better solidity. |

Workflow Diagram (Protocol A)

Caption: Operational workflow for the thermal displacement of the benzylthio group by amines.

References

-

Synthesis of Cyclic Guanidines via Displacement

- Shaw, J., Grayson, D. H., & Rozas, I. (2014). Synthesis of cyclic guanidines: 2-arylamino-1,4,5,6-tetrahydropyrimidines. Arkivoc, 2014(5), 161–174.

-

General Reactivity of 2-(Benzylthio)

-

Patrick-Armand, A., et al. (2021).[2] Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines. Open Journal of Medicinal Chemistry, 11, 27-39.

-

-

Liebeskind-Srogl Coupling (Thioether to C-C)

- Villalona, E., et al. (2019). Silver-Mediated Liebeskind–Srogl Coupling of Tetrazine Thioethers. Journal of Organic Chemistry.

- Note: Applies the specific Pd/CuTC methodology to heterocyclic thioethers.

-

Cyclic Isothiourea in Drug Design

- Maddoux, F., et al. (2016). Cyclic Isothiourea in Drug Design.

Sources

Troubleshooting & Optimization

Technical Support Center: Resolving Solubility Issues of 2-(Benzylsulfanyl)-1,4,5,6-tetrahydropyrimidine in Water

Welcome to the technical support guide for 2-(Benzylsulfanyl)-1,4,5,6-tetrahydropyrimidine. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the challenges associated with the aqueous solubility of this compound. Below, you will find a series of frequently asked questions and in-depth troubleshooting guides to facilitate your experimental success.

Part 1: Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound in water. Is this expected?

A1: Yes, it is highly likely that this compound exhibits poor water solubility. The molecular structure contains a bulky, non-polar benzylsulfanyl group and a hydrocarbon backbone, which contribute to its hydrophobic nature. While the tetrahydropyrimidine ring contains nitrogen atoms capable of hydrogen bonding, the overall lipophilicity of the molecule likely dominates, leading to limited solubility in aqueous media. Many organic molecules with similar characteristics are poorly soluble in water.[1][2]

Q2: What are the key physicochemical properties of this compound that I should be aware of?

| Property | Predicted Value/Characteristic | Implication for Solubility |

| Molecular Weight | ~220.3 g/mol | Moderate molecular weight. |

| logP (Octanol-Water Partition Coefficient) | Predicted to be > 2 | A positive logP value indicates a preference for a non-polar (oily) environment over a polar (aqueous) one, suggesting hydrophobicity. |

| pKa (Acid Dissociation Constant) | The tetrahydropyrimidine ring contains a basic amidine moiety, predicted to have a pKa in the range of 10-13. | The strong basicity of the amidine group is the most critical factor for solubility enhancement. At a pH below its pKa, the molecule will become protonated and form a positively charged cation, which is significantly more water-soluble. |

| Hydrogen Bond Donors/Acceptors | 2 Donors, 2 Acceptors | These sites can interact with water, but their influence is likely outweighed by the large hydrophobic regions. |

| Physical Form | Likely a crystalline solid at room temperature. | The energy required to break the crystal lattice can also contribute to poor solubility. |

Q3: What are the simplest first steps I can take to try and dissolve my compound in an aqueous buffer?

A3: The most direct and effective initial approach is to leverage the basic nature of the tetrahydropyrimidine ring by adjusting the pH of your aqueous solution.[3][]

-

Start with an acidic buffer: Instead of pure water, attempt to dissolve the compound in a buffer with a pH of 4-5 (e.g., acetate buffer).

-

Stepwise acidification: If using unbuffered water, add small aliquots of a dilute acid (e.g., 0.1 M HCl) while stirring and monitoring for dissolution. The goal is to protonate the basic nitrogen center, forming a more soluble salt in situ.[5]

Q4: When should I move on to more complex methods like using co-solvents or surfactants?

A4: If pH adjustment alone does not achieve the desired concentration, or if the required pH is incompatible with your experimental system (e.g., it would damage cells or affect other components), then it's time to consider more advanced techniques.[6][7] Move to these methods if:

-

You observe precipitation when adjusting the pH back towards neutral.

-

The compound remains insoluble even at a pH of 2-3 units below its predicted pKa.

-

You require a very high concentration that cannot be reached by pH modification alone.

Part 2: Troubleshooting Guides & Detailed Protocols

This section provides step-by-step methodologies for systematically addressing the solubility of this compound.

Decision-Making Workflow for Solubilization

Before selecting a method, use the following workflow to guide your choice.

Caption: Decision workflow for selecting a solubilization strategy.

Guide 1: Solubilization via pH Adjustment and Salt Formation

Scientific Principle: The cyclic amidine group in the tetrahydropyrimidine ring is strongly basic. By lowering the pH of the aqueous medium, this group accepts a proton (H+), forming a positively charged conjugate acid. This ionized form, a salt, is significantly more polar and thus more soluble in water than the neutral free base.[][8]

Caption: Diagram of a surfactant micelle solubilizing a hydrophobic compound.

Common Non-ionic Surfactants:

-

Polysorbate 80 (Tween® 80)

-

Polysorbate 20 (Tween® 20)

-

Polyoxyethylene ethers (Brij® series)

Non-ionic surfactants are generally preferred for biological applications due to their lower toxicity compared to ionic surfactants. [2]

Experimental Protocol:

-

Prepare Surfactant Stock: Prepare an aqueous stock solution of the surfactant (e.g., 10% w/v Tween 80 in purified water).

-

Create Surfactant-Compound Film (Thin-Film Hydration Method): a. Dissolve both the compound and the surfactant in a volatile organic solvent (e.g., methanol or ethanol) in a round-bottom flask. b. Remove the organic solvent using a rotary evaporator to create a thin, uniform film on the flask wall. c. This co-deposited film ensures maximal interaction between the compound and the surfactant molecules.

-

Hydration: Add the aqueous buffer to the flask and hydrate the film by gentle agitation or sonication. This process encourages the formation of drug-loaded micelles.

-

Filtration: Filter the resulting solution through a 0.22 µm syringe filter to remove any non-encapsulated compound or larger aggregates.

Troubleshooting:

-

Low Loading Capacity: If you cannot achieve the desired concentration, you may need to increase the surfactant-to-drug ratio.

-

Foaming: Surfactant solutions can foam during agitation. This is normal but can be minimized by gentle swirling rather than vigorous vortexing.

-

Cell Viability: High concentrations of surfactants can be detrimental to cell membranes. Always run a vehicle control with the surfactant alone to assess its baseline toxicity in your assay.

References

-

International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]

-

American Chemical Society. Solubilization of Hydrophobic Compounds by Micellar Solutions of Hydrophobically Modified Polyelectrolytes. [Link]

-

Journal of Pharmaceutical and Allied Sciences. Solubility enhancement techniques: A comprehensive review. [Link]

-

Brieflands. A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. [Link]

-

Slideshare. Methods of solubility enhancements. [Link]

-

ACS Publications | Langmuir. Solubilization of Hydrophobic Compounds by Micellar Solutions of Hydrophobically Modified Polyelectrolytes. [Link]

-

Wikipedia. Cosolvent. [Link]

-

Taylor & Francis Online. Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility. [Link]

-

University of Alberta. Micellar solubilization of drugs. [Link]

- Google Patents. Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.

-

Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]

-

Shandong IRO Chelating Chemical Co., Ltd. Cosolvent - The 'Medicinal Magician' in The Laboratory. [Link]

-

Taylor & Francis. Cosolvent – Knowledge and References. [Link]

-

JoVE. Bioavailability Enhancement: Drug Solubility Enhancement. [Link]

-

Slideshare. solubility enhancement -by pH change & complexation. [Link]

-

Slideshare. Co-solvents.pptx. [Link]

-

Springer. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. [Link]

Sources

- 1. wjbphs.com [wjbphs.com]

- 2. brieflands.com [brieflands.com]

- 3. tandfonline.com [tandfonline.com]

- 5. Video: Bioavailability Enhancement: Drug Solubility Enhancement [jove.com]

- 6. ijpbr.in [ijpbr.in]

- 7. longdom.org [longdom.org]

- 8. solubility enhancement -by pH change & complexation | PPT [slideshare.net]

optimization of reaction temperature for benzylsulfanyl tetrahydropyrimidine synthesis

This guide serves as a specialized Technical Support Center for researchers optimizing the synthesis of 2-(benzylsulfanyl)-1,2,3,4-tetrahydropyrimidines . It is designed to troubleshoot temperature-dependent variables affecting yield, selectivity (S- vs. N-alkylation), and purity.

Topic: Optimization of Reaction Temperature & Troubleshooting Support Level: Senior Application Scientist Status: Operational

Core Synthesis Overview & Temperature Criticality

The synthesis of 2-(benzylsulfanyl)-1,2,3,4-tetrahydropyrimidines typically proceeds via a two-stage protocol:

-

Biginelli Condensation: Formation of the 1,2,3,4-tetrahydropyrimidine-2-thione scaffold.

-

S-Alkylation (Mercapto-Benzylation): Nucleophilic substitution of the thione sulfur onto a benzyl halide.

Temperature is the primary governing factor for the second step (S-alkylation). It dictates the kinetic vs. thermodynamic control of the reaction, directly influencing the ratio of the desired S-alkylated product to the undesired N-alkylated byproduct.

Mechanistic Pathway & Temperature Sensitivity

The thione substrate exists in a tautomeric equilibrium between the thione (N–C=S) and thiol (N=C–SH) forms.

-

Moderate Temperatures (40–80°C): Favor the nucleophilic attack of the "soft" sulfur atom on the benzyl halide (Soft-Soft interaction), yielding the S-benzyl product.

-

High Temperatures (>100°C): Can overcome the higher activation energy for N-alkylation or promote the thermodynamic rearrangement of S-alkyl products to N-alkyl isomers (Dimroth-like rearrangement), reducing yield.

Experimental Workflow & Decision Tree

The following diagram outlines the logical flow for temperature optimization and troubleshooting during the S-alkylation step.

Figure 1: Decision matrix for selecting reaction temperature based on solubility and desired kinetic outcome.

Troubleshooting Guide: Temperature-Related Failures

This table correlates specific experimental observations with temperature deviations and provides corrective protocols.

| Observation | Probable Cause (Temperature Linked) | Corrective Action |

| Low Conversion (<30%) after 4h | Temperature too low. The activation energy for the S-alkylation (SN2) is not met, especially if using benzyl chlorides (less reactive than bromides). | Increase T to 60–80°C. Switch solvent from acetone (bp 56°C) to ethanol (bp 78°C) or DMF to access higher thermal ranges. |

| Formation of N-alkylated byproduct | Temperature too high (>90°C). High thermal energy makes the "hard" nitrogen nucleophile competitive, or causes S→N rearrangement. | Reduce T to <60°C. Use a polar aprotic solvent (DMF/DMSO) at lower temps to maintain solubility without excessive heat. |

| Starting Material Precipitation | Temperature too low for solubility. The thione scaffold is highly crystalline and poorly soluble in alcohols at RT. | Stepwise Heating. Dissolve thione at 70°C before adding the benzyl halide. Ensure the mixture remains homogeneous. |

| Darkening/Tarry Reaction Mixture | Thermal Decomposition. Oxidative degradation of the sulfur moiety or polymerization of the benzyl halide at high T. | Strict T Control. Do not exceed 80°C. Perform the reaction under inert atmosphere ( |

| Product is an Oil (Not Solid) | Solvent Trapping / Impurities. High boiling solvents (DMF) used at high T are difficult to remove, preventing crystallization. | Wash Protocol. Pour reaction mixture into ice-water (0–4°C). The thermal shock aids precipitation of the hydrophobic benzylsulfanyl product. |

Optimization Protocols

Protocol A: Standard Reflux (Recommended Starting Point)

Target Temperature: 78–80°C (Ethanol Reflux)

-

Dissolution: Suspend 1.0 eq of tetrahydropyrimidine-2-thione in Ethanol (10 mL/mmol). Heat to 60°C until clear.

-

Activation: Add 1.1 eq of Base (K₂CO₃ or NaOAc). Stir for 10 min.

-

Alkylation: Add 1.1 eq of Benzyl Bromide dropwise.

-

Reaction: Heat to Reflux (80°C) for 2–4 hours.

-

Validation: Monitor via TLC (Hexane:EtOAc 7:3). Look for the disappearance of the polar thione spot (

) and appearance of the non-polar S-benzyl spot (

Protocol B: Low-Temperature Kinetic Control (For Sensitive Substrates)

Target Temperature: 25–40°C Use when: Substrates contain heat-sensitive groups (e.g., nitro, azide).

-

Solvent Switch: Use DMF or DMSO (high solubility power allows lower T).

-

Reaction: Stir thione, base, and benzyl halide at 25°C for 12–24 hours.

-

Note: Reaction times will be significantly longer. If conversion stalls, raise T to 40°C .

Frequently Asked Questions (FAQs)

Q1: Why do I see two spots on TLC that are very close together? A: This often indicates S- vs. N-alkylation isomers . If the reaction temperature was pushed >100°C (e.g., refluxing toluene or DMF), you likely formed the thermodynamic N-alkyl product.

-

Fix: Repeat the experiment at 60°C in Ethanol. S-alkyl products are generally less polar (higher

) than N-alkyl products due to the masking of the polar thiol group.

Q2: Can I use microwave irradiation to speed this up? A: Yes, but proceed with caution. Microwave synthesis at 100–120°C for 10-20 mins is effective but increases the risk of N-alkylation.

-

Recommendation: Set the microwave ceiling temperature to 85°C to maintain S-selectivity.

Q3: My yield is good, but the melting point is lower than reported. Why?

A: This is a classic sign of solvent inclusion or partial hydrolysis. If you used high heat in a hygroscopic solvent (Ethanol/DMF), the imine bond (

-

Fix: Recrystallize from Ethanol/Water and ensure the reaction temp did not exceed the solvent's boiling point for extended periods.

Q4: Does the choice of Benzyl Halide affect the temperature required? A: Absolutely.

-

Benzyl Bromide: Reacts well at 60–80°C.

-

Benzyl Chloride: Less reactive; often requires Reflux (80°C+) or the addition of a catalytic amount of KI (Finkelstein condition) to proceed at reasonable rates.

References

-

Synthesis of Tetrahydropyrimidine Derivatives via Biginelli Reaction Source: National Institutes of Health (NIH) / PMC Citation: "Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents."[1][2][3][4] URL:[Link]

-

Benzylsulfanyl Benzoxazole Derivatives (Analogous S-Alkylation Protocols) Source: PubMed Citation: "Preparation and in vitro evaluation of benzylsulfanyl benzoxazole derivatives." URL:[Link]

-

Biginelli Reaction Mechanism and Optimization Source: Journal of Synthetic Chemistry Citation: "The Role of HCl in Carrying out Biginelli Reaction for the Synthesis of 3,4‐Dihydropyrimidin." URL:[Link]

Sources

- 1. Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and kinetic testing of tetrahydropyrimidine-2-thione and pyrrole derivatives as inhibitors of the metallo-β-lactamase from Klebsiella pneumonia and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Technical Support Center: Purification of 2-(Benzylsulfanyl)-1,4,5,6-tetrahydropyrimidine

Introduction for the Researcher

The synthesis of 2-(Benzylsulfanyl)-1,4,5,6-tetrahydropyrimidine via the S-alkylation of a corresponding thiol precursor with benzyl chloride is a common synthetic route. However, a frequent challenge in this process is the removal of residual, unreacted benzyl chloride from the final product. Benzyl chloride is not only a corrosive lachrymator and a potential carcinogen, but its presence can also interfere with downstream applications and complicate analytical characterization.[1][2]

This technical guide provides a comprehensive resource for drug development professionals and researchers, offering a suite of validated methods to effectively purify the target compound. The guide is structured in a question-and-answer format to directly address common issues encountered in the laboratory, moving from quick FAQs to in-depth troubleshooting protocols.

At a Glance: Comparative Physicochemical Properties

Understanding the distinct properties of the target product and the impurity is the foundation for selecting an effective purification strategy. The target compound's basic amidine group is the key to separation via extraction.

| Property | This compound (Target) | Benzyl Chloride (Impurity) | Rationale for Separation |

| IUPAC Name | This compound | (Chloromethyl)benzene | - |

| Molecular Formula | C₁₁H₁₄N₂S | C₇H₇Cl | - |

| Molecular Weight | 206.31 g/mol (Predicted) | 126.58 g/mol | Significant difference allows for potential distillation. |

| Physical State | Likely a solid at STP.[3][4] | Colorless liquid.[1] | Phase difference can be exploited in crystallization. |

| Boiling Point | High (Predicted) | 179 °C.[2][5] | Volatility difference is ideal for vacuum distillation. |

| Acidity/Basicity | Basic (pKa of tetrahydropyrimidine scaffold is high).[6][7] | Neutral | Primary handle for separation via acid-base extraction. |

| Water Solubility | Free base: Insoluble (Predicted). Salt form: Soluble.[8] | Very slightly soluble (0.05% at 20°C).[2] | The ability to form a water-soluble salt is key. |

| Organic Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc). | Miscible with most organic solvents.[9] | Both are soluble, making simple washing ineffective. |

Synthesis and Purification Overview

The general workflow involves the synthesis of the target compound, followed by a purification step designed to exploit the differing physicochemical properties of the product and the unreacted starting material.

Caption: General workflow from synthesis to purification.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove residual benzyl chloride? A1: There are three primary reasons:

-

Toxicity and Safety: Benzyl chloride is a potent lachrymator (causes tearing), a skin irritant, and a suspected carcinogen.[10] Its removal is essential for the safety of end-users and for compliance with regulatory standards.

-

Reaction Integrity: As a reactive alkylating agent, benzyl chloride can react with nucleophiles in subsequent synthetic steps or interfere with biological assays, leading to false positives or inaccurate results.[2]

-

Analytical Interference: The presence of benzyl chloride and its hydrolysis product, benzyl alcohol, can complicate the interpretation of analytical data, particularly in ¹H NMR spectroscopy, where its signals may overlap with product signals.

Q2: I need a quick, simple cleanup. What's the fastest method? A2: The most straightforward and rapid method is an acidic wash (acid-base extraction) . Dissolve your crude product in an immiscible organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) and wash it with dilute aqueous hydrochloric acid (e.g., 1 M HCl). Your basic target compound will form a water-soluble hydrochloride salt and move to the aqueous layer, while the neutral benzyl chloride remains in the organic layer. You can then separate the layers, basify the aqueous layer (e.g., with NaOH or NaHCO₃), and extract your pure product back into an organic solvent. See Strategy 1 for the full protocol.

Q3: I tried flash chromatography, but my fractions are still contaminated. What's going wrong? A3: This is a common issue. Benzyl chloride can co-elute with products of similar polarity. More importantly, it is known to slowly hydrolyze on the acidic surface of silica gel to form benzyl alcohol.[2] Benzyl alcohol is more polar and tends to "streak" or elute over many fractions, leading to persistent contamination.[11] Consider pre-treating the crude mixture to remove the benzyl chloride before chromatography.